Tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) phosphate

Overview

Description

Isotope labelled Phosphoric Acid Tributyl Ester is used as a solvent in the solvent-detergent method for production of immunoglobulin for inactivation of viruses with lipid envelope on the model of duck hepatitis B virus. It is also used as a ligand in the extraction of lanthanide ions from solid and liquid materials by supercritical CO2.

Scientific Research Applications

Bioremediation of Environmental Pollutants : Certain organophosphorus flame retardants like Tris(2-chloroethyl) and Tris(1,3-dichloro-2-propyl) phosphates, which are environmental pollutants, can be degraded by specific bacterial strains. This suggests a potential application in bioremediation of environments contaminated with similar compounds (Takahashi et al., 2010).

Health Impact Studies : The mutagenicity of Tris(2,3-dibromopropyl) phosphate, a flame retardant, has been studied, indicating a potential area of research in understanding the health impacts of similar organophosphates (Prival et al., 1977).

Indoor Environment and Health Risks : The presence of various organophosphate esters, including Tris(2-butoxyethyl) phosphate and Tris(2-chloro-iso-propyl) phosphate in residential dust, has been correlated with asthma and allergies, highlighting the importance of studying the environmental and health impacts of these compounds (Araki et al., 2014).

Metabolic Activation and Toxicity Studies : Research on the metabolic activation of Tris(2,3-dibromopropyl)phosphate to reactive intermediates provides insight into the bioactivation and potential toxicity of similar compounds (Pearson et al., 1993).

Material Separation and Extraction : Tris(2-ethylhexyl)phosphate has been used for the separation of scandium(III) and yttrium(III), suggesting a potential application in material separation processes (Chhatre & Shinde, 1998).

Mechanism of Action

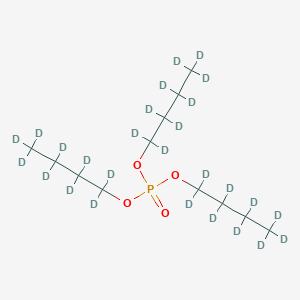

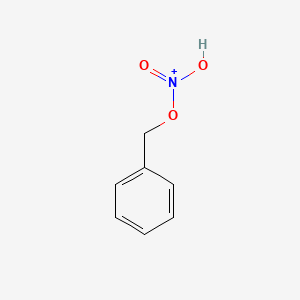

Tributyl phosphate-D27, also known as Tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) phosphate, is a deuterium-labeled version of Tributyl phosphate . This compound has been incorporated into drug molecules as tracers for quantitation during the drug development process .

Target of Action

It’s known that the non-deuterated form, tributyl phosphate, interacts with various biochemical reactions in photosynthetic organisms .

Biochemical Pathways

Tributyl phosphate has been reported to disrupt the photosynthesis pathway in photosynthetic bacteria . It also damages lipid synthesis in spinach by combining excess electrons from photosynthesis with molecular oxygen . It’s reasonable to assume that Tributyl phosphate-D27 might have similar effects on these biochemical pathways.

Pharmacokinetics

The use of deuterium in drug molecules is known to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

In the marine alga Phaeodactylum tricornutum, administration of Tributyl phosphate severely inhibited algal cell growth by reducing photosynthetic efficiency and inducing oxidative stress . It also affected both fatty acid content and profile by regulating the transcription of genes related to glycolysis, fatty acid biosynthesis, and β-oxidation . These results demonstrated that Tributyl phosphate triggered the synthesis of reactive oxygen species (ROS), disrupting the subcellular membrane structure of this aquatic organism .

Action Environment

Tributyl phosphate may enter the environment during its production and use . The general public may be exposed to very low levels of Tributyl phosphate as a contaminant in air or water . Environmental factors such as the presence of other chemicals, temperature, and pH could potentially influence the action, efficacy, and stability of Tributyl phosphate-D27.

Properties

IUPAC Name |

tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O4P/c1-4-7-10-14-17(13,15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCOOQWBFONSKY-DGRGSPICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(OCCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)(OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016869 | |

| Record name | Tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61196-26-7 | |

| Record name | Tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61196-26-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-methoxy-N-(4-methoxyphenyl)spiro[1,2-dihydroindole-3,1'-cyclohexane]-2-carboxamide](/img/structure/B579795.png)

![6H-Furo[3,2-e]indole](/img/structure/B579801.png)

![1-[(5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanone](/img/structure/B579806.png)